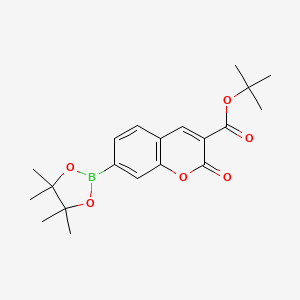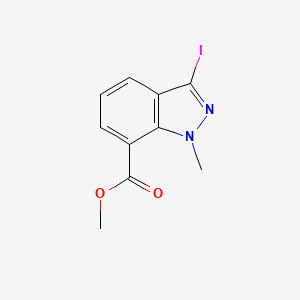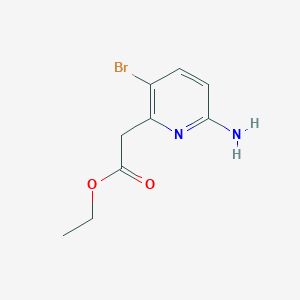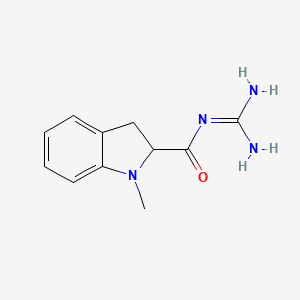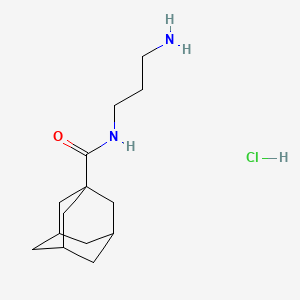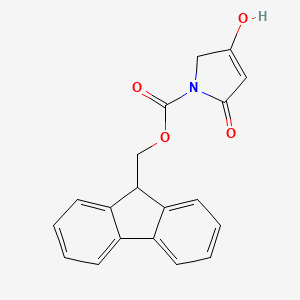
Ethyl 3-amino-2-hydroxyisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-2-hydroxyisonicotinate is an organic compound with the molecular formula C8H10N2O3. It is a derivative of isonicotinic acid and features both amino and hydroxy functional groups, making it a versatile molecule in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-2-hydroxyisonicotinate typically involves the esterification of isonicotinic acid followed by amination and hydroxylation. One common method includes:
Esterification: Isonicotinic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl isonicotinate.
Amination: The ethyl isonicotinate is then subjected to amination using ammonia or an amine source under controlled temperature and pressure conditions.
Hydroxylation: Finally, the compound undergoes hydroxylation using appropriate oxidizing agents to introduce the hydroxy group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives with the loss of the hydroxy group.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isonicotinates.
科学研究应用
Ethyl 3-amino-2-hydroxyisonicotinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 3-amino-2-hydroxyisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
相似化合物的比较
- Ethyl 3-amino-2-hydroxybenzoate
- Ethyl 3-amino-2-hydroxythiophene-4-carboxylate
- Ethyl 3-amino-2-hydroxyquinoline-4-carboxylate
Comparison: Ethyl 3-amino-2-hydroxyisonicotinate is unique due to its isonicotinic acid backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for specific applications in research and industry.
属性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC 名称 |
ethyl 3-amino-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)5-3-4-10-7(11)6(5)9/h3-4H,2,9H2,1H3,(H,10,11) |
InChI 键 |
FZYXJBHKEUZEFR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=O)NC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(13S,17s)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13119711.png)
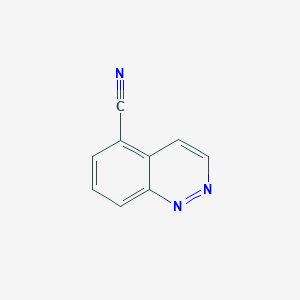
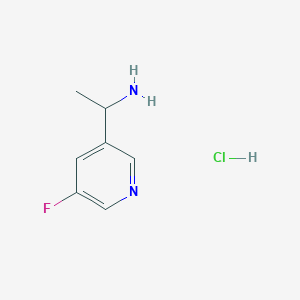
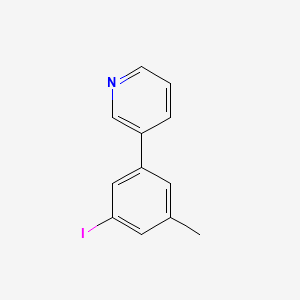
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)

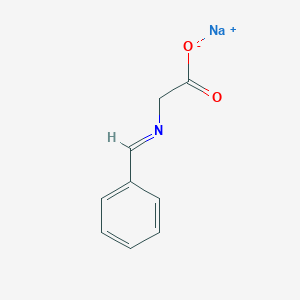
![2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate](/img/structure/B13119752.png)
